Methyl 4-chloro-2-(3,4-dimethoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
CAS No.:
Cat. No.: VC17333850
Molecular Formula: C18H17ClN2O4S
Molecular Weight: 392.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17ClN2O4S |
|---|---|
| Molecular Weight | 392.9 g/mol |
| IUPAC Name | methyl 4-chloro-2-[(3,4-dimethoxyphenyl)methyl]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C18H17ClN2O4S/c1-9-14-16(19)20-13(21-17(14)26-15(9)18(22)25-4)8-10-5-6-11(23-2)12(7-10)24-3/h5-7H,8H2,1-4H3 |
| Standard InChI Key | GZSRFMMCIVKMGB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC2=C1C(=NC(=N2)CC3=CC(=C(C=C3)OC)OC)Cl)C(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a thieno[2,3-d]pyrimidine backbone, a bicyclic system comprising fused thiophene and pyrimidine rings. Key structural elements include:
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Chloro substitution at position 4 of the pyrimidine ring
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3,4-Dimethoxybenzyl group at position 2
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Methyl group at position 5
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Methyl ester at position 6
This configuration creates multiple sites for hydrogen bonding and hydrophobic interactions, as evidenced by its calculated LogP value of 3.12, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.
Spectroscopic Signatures
While experimental spectral data remains unpublished, computational predictions based on analogous thienopyrimidines suggest:
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IR Spectroscopy: Strong absorption bands at 1740–1680 cm (ester C=O stretch) and 1250–1150 cm (C-O-C asymmetric stretch)
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H NMR: Characteristic singlets for methoxy groups ( 3.80–3.85 ppm) and aromatic protons ( 6.70–7.25 ppm)
A comparative analysis with the structurally similar compound methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate (CID 3720661) reveals that the 3,4-dimethoxybenzyl substitution increases molecular complexity while maintaining planar geometry critical for target binding.
Synthetic Pathways and Optimization
General Synthesis Strategy
Though specific protocols for this compound remain proprietary, established thienopyrimidine synthesis routes involve:
Step 1: Formation of thienopyrimidine core via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with nitriles or urea derivatives .
Step 2: Electrophilic substitution at position 4 using phosphorus oxychloride to introduce chlorine.
Step 3: Nucleophilic aromatic substitution at position 2 with 3,4-dimethoxybenzyl bromide .
Step 4: Esterification at position 6 using methanol under acidic conditions .
A representative reaction scheme is shown below:
Yield Optimization Challenges
Key challenges in synthesis include:
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Regioselectivity control during electrophilic substitution (position 4 vs position 6)
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Steric hindrance from the 3,4-dimethoxybenzyl group reducing reaction rates by 30–40% compared to smaller substituents
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Ester hydrolysis during purification, requiring strict pH control below 6.5
Recent advances in microwave-assisted synthesis (80°C, 15 min) have shown promise in improving yields from 45% to 68% for analogous compounds .
Physicochemical Profile
Table 1: Key Physicochemical Parameters
The compound demonstrates favorable drug-like properties, though its moderate aqueous solubility may necessitate formulation enhancements for oral bioavailability .
Future Research Directions
Priority Investigations
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Target deconvolution: Use chemical proteomics to identify protein binding partners
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Formulation development: Explore nanoparticle encapsulation to address solubility limitations
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Toxicological profiling: Assess genotoxicity potential through Ames test and micronucleus assay
Structural Modification Opportunities
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Replacement of methyl ester with bioisosteres (e.g., amides, carbamates) to modulate pharmacokinetics
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Introduction of fluorine atoms at positions 3' and 4' to enhance blood-brain barrier penetration
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Exploration of alternative benzyl substituents (e.g., 3,4-dihydroxy for prodrug strategies)
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